2-Cyclopropyl-8-methyl-3H-quinazolin-4-one
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Overview
Description
2-Cyclopropyl-8-methyl-3H-quinazolin-4-one is a heterocyclic compound with a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-Cyclopropyl-8-methyl-3H-quinazolin-4-one typically involves the cyclization of 2-aminobenzamides with appropriate reagents. One common method includes the use of copper catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Cyclopropyl-8-methyl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-8-methyl-3H-quinazolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
2-Cyclopropyl-8-methyl-3H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
3-Phenylquinazoline-2,4(1H,3H)-dithione: Known for its anticancer properties.
4(3H)-Quinazolinone derivatives: These compounds have been studied for their antimicrobial and anti-inflammatory activities.
The uniqueness of this compound lies in its specific cyclopropyl and methyl substitutions, which can significantly influence its biological activity and chemical properties .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-cyclopropyl-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H12N2O/c1-7-3-2-4-9-10(7)13-11(8-5-6-8)14-12(9)15/h2-4,8H,5-6H2,1H3,(H,13,14,15) |
InChI Key |
FKYOBVGVZASVLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=N2)C3CC3 |
Origin of Product |
United States |
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